molecular formula C8H9IO B1317359 (3-Iodo-5-methylphenyl)methanol CAS No. 937638-61-4

(3-Iodo-5-methylphenyl)methanol

Cat. No.: B1317359
CAS No.: 937638-61-4
M. Wt: 248.06 g/mol
InChI Key: LHRKOCISEWRCTH-UHFFFAOYSA-N
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Description

(3-Iodo-5-methylphenyl)methanol is an organic compound with the molecular formula C8H9IO It is a derivative of benzyl alcohol, where the benzene ring is substituted with an iodine atom at the 3-position and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Iodo-5-methylphenyl)methanol typically involves the iodination of 5-methylbenzyl alcohol. One common method is the electrophilic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

(3-Iodo-5-methylphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 5-methylbenzyl alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products

    Oxidation: 3-Iodo-5-methylbenzaldehyde or 3-Iodo-5-methylbenzoic acid.

    Reduction: 5-Methylbenzyl alcohol.

    Substitution: Compounds like 3-Azido-5-methylphenylmethanol or 3-Cyano-5-methylphenylmethanol.

Scientific Research Applications

(3-Iodo-5-methylphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Iodo-5-methylphenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The iodine atom can participate in halogen bonding, influencing molecular recognition and binding. The alcohol group can form hydrogen bonds, affecting solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    (3-Iodo-2-methylphenyl)methanol: Similar structure but with the methyl group at the 2-position.

    (3-Iodo-4-methylphenyl)methanol: Methyl group at the 4-position.

    (3-Iodo-5-ethylphenyl)methanol: Ethyl group instead of a methyl group at the 5-position.

Uniqueness

(3-Iodo-5-methylphenyl)methanol is unique due to the specific positioning of the iodine and methyl groups, which can influence its reactivity and interactions. The presence of the iodine atom makes it a useful intermediate for further functionalization, while the methyl group can affect its steric and electronic properties.

Properties

IUPAC Name

(3-iodo-5-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO/c1-6-2-7(5-10)4-8(9)3-6/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRKOCISEWRCTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)I)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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